Benzylarsonic acid

Description

Properties

CAS No. |

620-27-9 |

|---|---|

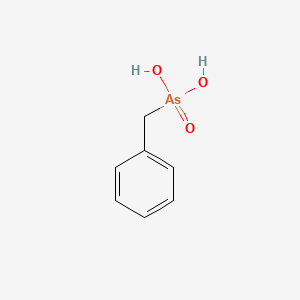

Molecular Formula |

C7H9AsO3 |

Molecular Weight |

216.07 g/mol |

IUPAC Name |

benzylarsonic acid |

InChI |

InChI=1S/C7H9AsO3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,11) |

InChI Key |

ODQMOSYKHALMPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[As](=O)(O)O |

Origin of Product |

United States |

Historical Context and Evolution of Organoarsenic Chemistry

The journey of organoarsenic chemistry began long before the isolation of benzylarsonic acid. wikipedia.org The first recognized organometallic compound, the foul-smelling cacodyl (B8556844) (tetramethyldiarsine), was synthesized in 1760 by French chemist Louis Claude Cadet. rsc.org This early discovery, however, was largely an academic curiosity. It was not until the early 20th century that organoarsenic compounds stepped into the scientific spotlight with Paul Ehrlich's synthesis of Salvarsan, one of the first effective chemotherapeutic agents, used to treat syphilis. alfa-chemistry.comuvm.edu This breakthrough earned Ehrlich a Nobel Prize and marked a pivotal moment in medicinal chemistry, demonstrating the potential of systematically modifying organoarsenic structures to achieve therapeutic effects. alfa-chemistry.com

Following this, a variety of organoarsenic compounds were developed and used as antibiotics and for other medical purposes. wikipedia.orgalfa-chemistry.com The field also saw the development of arylarsonic acids, such as arsanilic acid, which found use in veterinary medicine. vulcanchem.com However, growing concerns over the toxicity and environmental impact of arsenic compounds led to a decline in their industrial and medicinal applications, including their use as insecticides, herbicides, and fungicides. wikipedia.org Despite this, the fundamental chemistry of these compounds continues to be an area of active research, with a shift in focus towards their unique properties and potential in non-therapeutic applications.

Interdisciplinary Significance in Organic and Inorganic Synthesis

Benzylarsonic acid serves as a valuable building block and ligand in both organic and inorganic synthesis, showcasing its interdisciplinary importance. capes.gov.brnumberanalytics.com

In the realm of organic synthesis , arsonic acids and their derivatives have been explored for various transformations. For instance, this compound can be decomposed by certain acylating agents, such as palmitoyl (B13399708) chloride in the presence of pyridine, to yield benzyl (B1604629) chloride. researchgate.net This reactivity highlights its potential as a precursor in specific organic reactions. The carbon-arsenic bond in this compound is relatively weak, which allows for its cleavage under specific conditions to generate arsenic(III) oxide, a useful intermediate in further synthetic steps. sci-hub.se

From an inorganic synthesis perspective, this compound and other arylarsonic acids are of significant interest as ligands in coordination chemistry. vulcanchem.comresearchgate.net The arsonic acid group can coordinate to metal centers, forming a variety of metal-organic complexes. vulcanchem.com These complexes have been investigated for their structural diversity and potential applications. For example, this compound has been used to synthesize diorganotin(IV) arsonates, which exhibit interesting dimeric structures. capes.gov.br Furthermore, the introduction of benzyl arsonic acid into polyoxometalate (POM) chemistry has led to the creation of novel hybrid clusters. lookchem.com These organic-inorganic hybrid materials are being explored for their unique electronic and photocatalytic properties. nottingham.ac.ukresearchgate.net

Structural Features and Chemical Properties Relevant to Advanced Studies

The chemical behavior and applications of benzylarsonic acid are intrinsically linked to its molecular structure. Key structural and chemical properties are summarized in the table below.

| Property | Value/Description |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉AsO₃ |

| Molecular Weight | 216.07 g/mol |

| CAS Number | 620-27-9 |

| Structure | A benzyl (B1604629) group (C₆H₅CH₂) attached to an arsonic acid functional group [-As(O)(OH)₂]. |

| Key Functional Group | Arsonic acid [-As(O)(OH)₂] |

| Spectroscopic Data | Spectroscopic data, including 13C NMR and IR spectra, are available for the characterization of this compound. nih.gov |

| Crystallography | X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules like this compound and its complexes. creative-proteomics.comlibretexts.org |

The arsonic acid group is the primary site of reactivity, capable of undergoing deprotonation to form arsonate anions. These anions can then coordinate to metal ions, acting as ligands to form stable complexes. vulcanchem.com The presence of both the organic benzyl group and the inorganic arsonic acid moiety imparts an amphiphilic character to the molecule, influencing its solubility and interaction with different chemical environments.

The structural analysis of this compound and its derivatives is crucial for understanding their properties. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction provide detailed insights into the bonding, conformation, and three-dimensional arrangement of atoms within the molecule. nih.govdaneshyari.com This information is vital for designing new materials with specific functionalities.

Overview of Research Trajectories for Arylarsonic Acids

Classical and Contemporary Synthetic Routes to Arsonic Acids

The preparation of arsonic acids, including benzylarsonic acid, can be achieved through several established and modern synthetic methods. These routes primarily focus on the efficient formation of the C-As bond.

Bart Reaction and its Variants in this compound Synthesis

The Bart reaction is a widely utilized method for the synthesis of aromatic arsonic acids. organicreactions.org It involves the reaction of a diazonium salt with an alkali arsenite, such as sodium arsenite, often in the presence of a copper salt catalyst. lkouniv.ac.in While the classical Bart reaction is a cornerstone, variations have been developed to improve yields and accommodate a wider range of substrates. For instance, the Scheller modification involves carrying out the diazotization of primary amines in the presence of arsenic trichloride (B1173362) and a catalytic amount of cuprous chloride. lkouniv.ac.in

The general applicability of the Bart reaction is influenced by the nature of substituents on the aromatic ring. Electron-donating groups in the ortho and para positions relative to the diazo group tend to facilitate the reaction, while those in the meta position can impede it. kyoto-u.ac.jp

Organometallic Approaches for C-As Bond Formation

Organometallic chemistry offers a versatile toolkit for the formation of carbon-heteroatom bonds, including the C-As bond. nih.govorganic-chemistry.orgrsc.orgsigmaaldrich.com These approaches often involve the reaction of an organometallic reagent, which acts as a carbon nucleophile, with an arsenic electrophile. mt.comlibretexts.org

One common strategy is the use of organolithium or Grignard reagents. These highly reactive species can be prepared by reacting an organic halide with the corresponding metal. mt.comyoutube.com The resulting organometallic compound can then react with an arsenic halide, such as arsenic trichloride, to form the desired C-As bond. Transmetalation, where an organic group is transferred from one metal to another, is another valuable technique in this context. youtube.com

The table below summarizes some organometallic reagents and their general reactivity.

| Reagent Type | General Characteristics |

| Organolithium (e.g., n-BuLi) | Strong nucleophile and base. youtube.com |

| Grignard (e.g., PhMgBr) | Good carbon nucleophile. youtube.com |

| Organocuprates | Unique reactivity, often used for specific transformations. youtube.com |

Multistep Synthesis Strategies for Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives often requires multistep reaction sequences. uni-muenster.dersc.orgbeilstein-journals.orgyoutube.comresearchgate.net These strategies allow for the introduction of various functional groups onto the aromatic ring or the benzyl (B1604629) moiety either before or after the formation of the arsonic acid group.

For example, a common approach involves the synthesis of a substituted aniline (B41778) precursor, which is then subjected to the Bart reaction to introduce the arsonic acid group. wikipedia.orgwikipedia.org Subsequent modifications to the functional groups can then be carried out. The development of robust multistep strategies is crucial for creating a diverse library of this compound derivatives with tailored properties.

Precursor Chemistry and Starting Material Considerations

The selection of appropriate starting materials is a critical aspect of synthesizing this compound and its derivatives. Key precursors include:

Arsenic Trioxide (As₂O₃): A common starting point for preparing sodium arsenite, a key reagent in the Bart reaction. jsxgchb.com

Benzyl Chloride (C₆H₅CH₂Cl): The source of the benzyl group in the direct synthesis of this compound. lookchem.com

Anilines (and their derivatives): Essential precursors for the Bart reaction, where the amino group is converted to a diazonium salt. wikipedia.org

Arsenic Trichloride (AsCl₃): Used in variations of the Bart reaction and in some organometallic approaches. lkouniv.ac.in

The purity of these precursors is paramount to ensure high yields and minimize the formation of byproducts. The table below lists some common precursors and their roles in the synthesis.

| Precursor | Role in Synthesis |

| Arsenic Trioxide | Source of arsenic for arsenite formation. jsxgchb.com |

| Benzyl Chloride | Provides the benzyl group. lookchem.com |

| Substituted Anilines | Precursors for the Bart reaction. wikipedia.org |

| Arsenic Trichloride | Arsenic source in specific synthetic routes. lkouniv.ac.in |

Purification and Isolation Techniques in Arsonic Acid Synthesis

The purification of arsonic acids from the reaction mixture is a crucial step to obtain a product of high purity. Common techniques include:

Precipitation and Recrystallization: Arsonic acids are often purified by dissolving the crude product in an alkaline solution and then reprecipitating it by acidification. google.comrsc.org Recrystallization from suitable solvents, such as aqueous alcohol or glacial acetic acid, is also employed to obtain crystalline products. rsc.org

Washing: The isolated solid is typically washed with water or organic solvents to remove residual impurities. youtube.com

Chromatography: In some cases, chromatographic techniques may be necessary to separate the desired arsonic acid from closely related impurities. nih.gov

The choice of purification method depends on the physical and chemical properties of the specific arsonic acid and the nature of the impurities present.

Mechanistic Aspects of this compound Synthesis

The mechanism of the Bart reaction, a key route to aryl arsonic acids, is believed to proceed through a radical pathway. The diazonium salt, upon interaction with a copper catalyst, generates an aryl radical. This radical then reacts with the arsenite ion to form the C-As bond. lkouniv.ac.in

In the direct synthesis of this compound from benzyl chloride and sodium arsenite, the reaction likely proceeds via a nucleophilic substitution mechanism. The arsenite ion acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride to displace the chloride ion and form the disodium (B8443419) salt of this compound. jsxgchb.com Subsequent acidification then yields the final product. jsxgchb.com

Understanding the mechanistic underpinnings of these synthetic routes is essential for optimizing reaction conditions and developing new and more efficient methods for the preparation of this compound and its derivatives.

Reactions Involving the Arsonic Acid Moiety

The arsonic acid group, -AsO(OH)₂, is the primary site of reactivity in this compound, engaging in acid-base and condensation reactions.

Protonation and Deprotonation Equilibria

This compound is a diprotic acid, meaning it can donate two protons in aqueous solutions. libretexts.org The acidity of these protons is described by their pKa values, which are the negative logarithms of the acid dissociation constants (Ka). libretexts.org The pKa is a measure of the strength of an acid; a lower pKa value indicates a stronger acid. libretexts.org

The two deprotonation events correspond to the sequential loss of the two acidic hydrogen atoms from the arsonic acid group. acs.org For this compound, the experimentally determined pKa values for the first (pKa₁) and second (pKa₂) deprotonations are 3.81 and 8.49, respectively. acs.org Theoretical calculations using density functional theory (DFT) have also been employed to predict these values, with one study reporting a calculated pKa of 4.27. researchgate.net

The state of protonation is dependent on the pH of the solution. utexas.edu When the pH is equal to the pKa, the concentrations of the protonated and deprotonated forms are equal. utexas.edu If the pH is lower than the pKa, the protonated form predominates, and if the pH is higher, the deprotonated form is more abundant. utexas.edu These equilibria are crucial in understanding the compound's behavior in different chemical and biological environments. utexas.edu

Table 1: Experimental and Calculated pKa Values for this compound

| pKa Value | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| pKa₁ | 3.81 acs.org | 4.27 researchgate.net |

| pKa₂ | 8.49 acs.org | N/A |

Condensation Reactions and Derivative Formation

Condensation reactions involve the joining of two molecules with the elimination of a smaller molecule, such as water. ebsco.com The arsonic acid moiety of this compound can undergo such reactions to form various derivatives. For instance, it can react with thiols like thiophenol. nih.gov This reaction yields not only the expected diphenyl alkyldithioarsonites but also other products resulting from decomposition. nih.gov

The reaction with DL-penicillamine, however, leads to the expected products with minimal oxidative decomposition. nih.gov The formation of derivatives is a key aspect of the chemistry of arsonic acids, allowing for the synthesis of new compounds with potentially different properties and applications. libretexts.org

Decomposition Pathways and Stability Studies

The stability of this compound is influenced by thermal and chemical factors, leading to its degradation through various mechanisms.

Thermal and Chemical Decomposition Mechanisms

This compound can be decomposed under relatively mild conditions by certain chemical agents. tandfonline.com For example, it is decomposed by palmitoyl (B13399708) chloride, a reaction that proceeds slowly on its own but is accelerated by the presence of pyridine, yielding benzyl chloride. tandfonline.comresearchgate.nettandfonline.com In the presence of palmitic anhydride (B1165640) and pyridine, this compound decomposes to give benzyl palmitate and a benzyl pyridinium (B92312) cation. tandfonline.comresearchgate.nettandfonline.com

Studies on the reaction of this compound with thiophenol have shown that decomposition can occur at both the arsenic(V) and arsenic(III) oxidation states. nih.gov The decomposition pathways of this compound have been elucidated in these studies. nih.gov Thermal decomposition of related compounds, such as benzoic acid, has been shown to produce carbon dioxide and benzene (B151609) as the main products at high temperatures. researchgate.net

Influence of Reaction Conditions on Degradation

The degradation of chemical compounds is often highly dependent on the reaction conditions, such as temperature, pH, and the presence of other reagents. e-jehs.org For instance, the decomposition of this compound by acylating agents is significantly influenced by the presence of a base like pyridine. tandfonline.comtandfonline.com

The stability of related organic compounds can be affected by factors like the concentration of buffers and temperature. e-jehs.org The degradation of lignin, for example, is influenced by reaction time and temperature, with higher temperatures leading to greater depolymerization. techscience.com Similarly, the oxidative degradation of sugars is strongly influenced by whether the reaction is carried out under Fenton (acidic with iron catalyst) or alkaline peroxide conditions. mdpi.com While specific studies on the influence of a wide range of conditions on this compound degradation are not extensively detailed in the provided results, the principles from related chemistries suggest that pH, temperature, and the presence of oxidizing or reducing agents would be critical factors. ntnu.no

Ligand Design Principles and Coordination Modes of Arsonic Acids

The coordination chemistry of arsonic acids, including this compound, is fundamentally dictated by the arsonate group, -AsO₃H₂. This functional group serves as the primary site for binding to metal centers.

Monodentate, Bidentate, and Polydentate Coordination Motifs

The arsonate group offers several modes of coordination, making it a versatile ligand. The classification of ligands is based on the number of donor atoms they use to bind to a central metal ion. researchgate.netresearchgate.net Ligands can be monodentate (binding through one atom), bidentate (binding through two atoms), or polydentate (binding through multiple atoms). researchgate.netresearchgate.netacs.org

Monodentate Coordination: In this simplest mode, the arsonic acid ligand binds to a metal center through a single oxygen atom. researchgate.net This type of interaction is a fundamental aspect of coordination chemistry. researchgate.net

Bidentate Coordination: The arsonate group can also chelate to a metal ion using two of its oxygen atoms, forming a more stable ring structure. researchgate.net This chelation increases the stability of the resulting complex. acs.org

Polydentate and Bridging Coordination: Arsonic acids can act as bridging ligands, connecting two or more metal centers. This is often achieved when the oxygen atoms of the arsonate group coordinate to different metal ions, leading to the formation of polynuclear complexes or coordination polymers. For instance, the AsO₃ group can act as a tridentate ligand in some complexes. kisti.re.kr In certain polyoxometalate structures, this compound has been shown to cap the cluster, bonding through its three oxygen atoms to multiple metal centers. kisti.re.kr

Influence of Substituents on Ligand Properties

The nature of the organic substituent (R group) attached to the arsenic atom can significantly influence the ligand's electronic properties and, consequently, the stability and structure of the resulting metal complexes. In this compound, the substituent is the benzyl group (C₆H₅CH₂-).

The electronic properties of the substituent affect the acidity (pKa) of the arsonic acid. jsxgchb.com Electron-withdrawing groups tend to lower the pKa, making the acid stronger, while electron-donating groups increase it. jsxgchb.com While the benzyl group is generally considered to be weakly electron-donating or nearly neutral in its inductive effect, its presence distinguishes this compound from simple alkyl or other arylarsonic acids. This can subtly alter the bond strengths and angles within the metal complex. For example, studies on substituted arylarsonic acids have demonstrated that modifying the aromatic ring with electron-donating or electron-withdrawing groups allows for the fine-tuning of the frontier molecular orbitals of the resulting polyoxometalate complexes. kisti.re.kr The steric bulk of the benzyl group can also play a role in the solid-state packing of the complexes, influencing the final crystal structure through intermolecular interactions like π-π stacking. hep.com.cn

Synthesis and Characterization of Metal-Benzylarsonic Acid Complexes

Complexes of this compound are typically synthesized by reacting the acid with a suitable metal salt in an appropriate solvent. The resulting products are then characterized to determine their structure and properties.

Transition Metal Complexes (e.g., Mo, W, V, Cu)

This compound and its derivatives form stable complexes with various transition metals.

Molybdenum (Mo): The coordination of this compound with molybdenum has been demonstrated through the synthesis of novel hybrid polyoxomolybdate clusters. kisti.re.kr Two such compounds have been isolated and characterized: [(C₆H₅CH₂AsO₃)₂Mo₅O₁₅]⁴⁻ and the "inverted-Keggin" hybrid cluster [(C₆H₅CH₂AsO₃)₄Mo₁₂O₃₄]⁴⁻. kisti.re.kr These were synthesized through the self-assembly of molybdate (B1676688) and this compound under hydrothermal conditions and characterized by chemical and spectral analysis. kisti.re.kr

Tungsten (W): While specific crystal structures of simple tungsten-benzylarsonic acid complexes are not readily found in the literature, the interaction is well-established. This compound is known to be an effective trapping agent and collector in the flotation of tungsten-bearing minerals like wolframite. hep.com.cnxinhaimining.com This application relies on the chemical adsorption of the arsonic acid onto the mineral surface, indicating a direct coordination interaction between the tungstate (B81510) species and the arsonate group. tamildigitallibrary.in

Vanadium (V): Although detailed structural studies for vanadium-benzylarsonic acid complexes are not widely available, the coordination chemistry of vanadium with other arylarsonic acids has been explored. kisti.re.kr For instance, vanadyl (VO²⁺) complexes with various arylarsonic acids have been synthesized and characterized, suggesting that this compound would form similar complexes. kisti.re.kr These complexes often exhibit square-pyramidal or distorted octahedral geometries. kisti.re.kr

Copper (Cu): Copper(II) complexes with various arylarsonic acids have been prepared, typically showing distorted octahedral structures. kisti.re.kr The interaction between copper ions and the arsonate group is the driving force for complex formation. tandfonline.com The use of this compound as a ligand would be expected to yield similar copper(II) complexes, likely with polymeric structures due to the bridging nature of the arsonate group. kisti.re.kr

Table 1: Examples of Transition Metal Complexes with Arsonic Acids

| Metal | Compound/Complex Type | Characterization Notes |

|---|---|---|

| Molybdenum | [(C₆H₅CH₂AsO₃)₂Mo₅O₁₅]⁴⁻ | Synthesized and characterized by chemical and spectral analysis; chiral crystals formed from self-assembly. kisti.re.kr |

| Molybdenum | [(C₆H₅CH₂AsO₃)₄Mo₁₂O₃₄]⁴⁻ | Racemic mixture of an "inverted-Keggin" hybrid cluster; characterized in the solid state. kisti.re.kr |

| Tungsten | Adsorbed species on Wolframite | Interaction inferred from its use as a flotation collector. hep.com.cnxinhaimining.com |

| Vanadium | Expected VO²⁺ complexes | Based on studies with other arylarsonic acids, square-pyramidal or distorted octahedral geometries are proposed. kisti.re.kr |

| Copper | Expected Cu(II) complexes | Polymeric structures with distorted octahedral geometry are likely, based on related arylarsonic acid complexes. kisti.re.kr |

Main Group Metal Coordination Compounds

This compound also reacts with main group metals to form coordination compounds. A notable example is the synthesis of diorganotin(IV) arsonates. researchgate.net Compounds with the general formula R₂Sn(O₃AsCH₂C₆H₅) have been prepared by reacting diorganotin(IV) oxides (R₂SnO, where R = methyl, n-butyl, n-octyl, and benzyl) with this compound. researchgate.net Based on infrared spectral data, these compounds are proposed to have an octahedral structure around the tin atom. researchgate.net Molecular weight determinations suggest that some of these complexes exist as dimers in solution. researchgate.net The study of such complexes is part of a broader interest in the coordination chemistry of main group elements. researchgate.net

Table 2: Reported Main Group Metal Complexes with this compound

| Metal | Compound Type | Proposed Structure |

|---|---|---|

| Tin (Sn) | Dibenzyltin(IV) benzylarsonate | Octahedral structure around Sn(IV) ion. researchgate.net |

| Tin (Sn) | Dibutyltin(IV) benzylarsonate | Dimeric; Octahedral structure around Sn(IV) ion. researchgate.net |

| Tin (Sn) | Dioctyltin(IV) benzylarsonate | Dimeric; Octahedral structure around Sn(IV) ion. researchgate.net |

Structural Elucidation via Advanced Spectroscopic and Diffraction Methods

A variety of advanced analytical techniques are employed to characterize metal-benzylarsonic acid complexes and determine their structures.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the arsonate group. The vibrational frequencies of the As=O and As-O bonds shift upon coordination to a metal ion. For example, in diorganotin(IV) benzylarsonates, IR data was used to propose an octahedral geometry around the tin atom. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in deducing the coordination geometry of the metal ion. For instance, UV-Vis spectra of copper(II) arylarsonate complexes suggest a distorted octahedral stereochemistry. kisti.re.krsci-hub.st

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to characterize the organic part of the ligand and confirm its integrity after complexation. The proton signal for the -CH₂- group in this compound appears at approximately 3.96 ppm in D₂O. mdpi.com

Diffraction Methods:

Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and to check the purity of a bulk sample. xinhaimining.com The diffraction pattern is a fingerprint for a specific crystalline solid.

Self-Assembly and Supramolecular Architectures from this compound LigandsSpecific crystallographic data, including detailed descriptions of hydrogen bonding networks (distances and angles), π-π stacking interactions, and other non-covalent forces that dictate the formation of supramolecular structures from this compound ligands, could not be found. This information is essential for describing the self-assembly processes and creating relevant data tables.

Without these crucial experimental and computational details, it is not possible to generate an article that is professional, authoritative, and meets the detailed requirements of the user's request.

Applications in Advanced Materials Science

Benzylarsonic Acid as an Anchor Group for Surface Functionalization

The arsonic acid moiety of this compound serves as a robust anchor for attaching organic molecules to inorganic surfaces. This functionality is particularly effective for modifying metal oxides, where the arsonic acid group can form stable, covalent-like bonds with the surface metal atoms. This process, known as surface functionalization, is crucial for altering the surface properties of materials, such as their hydrophobicity, stability, and compatibility with other substances. researchgate.net The stability of these surface complexes is notable, even in aqueous environments, which opens up possibilities for applications in various domains. researchgate.net

Grafting this compound onto metal oxide nanoparticles, such as magnetite (Fe₃O₄), is a key strategy for enhancing their utility in biomedical and industrial applications. biomedres.us Bare iron oxide nanoparticles tend to aggregate in physiological fluids due to their high surface energy and magnetic attractions, which can limit their effectiveness. biomedres.us Surface functionalization with anchor groups like arsonic acids helps to overcome these limitations. biomedres.us

The grafting process typically involves a post-grafting method where pre-synthesized Fe₃O₄ nanoparticles are dispersed in a solution containing this compound. orientjchem.org The arsonic acid group (-AsO(OH)₂) reacts with the hydroxyl groups on the nanoparticle surface, forming strong Fe-O-As bonds. This covalent attachment ensures a durable coating that can improve the colloidal stability of the nanoparticles and provide a platform for further chemical modifications. biomedres.usorientjchem.org For instance, after anchoring this compound, other functional molecules can be attached to the benzyl (B1604629) group, enabling the creation of multifunctional nanoparticles for applications like targeted drug delivery or bi-modal imaging. rsc.org The process is analogous to the well-established use of silanes, like (3-aminopropyl) triethoxysilane (B36694) (APTES), to functionalize Fe₃O₄ surfaces, which also creates a stable layer for further reactions. orientjchem.orgresearchgate.netnih.gov

Table 1: Comparison of Anchor Groups for Fe₃O₄ Nanoparticle Functionalization

| Anchor Group | Bonding to Fe₃O₄ Surface | Key Features | Representative Compound Example |

|---|---|---|---|

| Arsonic Acid | Forms stable Fe-O-As bonds | Strong anchoring, provides platform for further functionalization | This compound |

| Phosphonic Acid | Forms stable Fe-O-P bonds | Strong binding to various metal oxides, enhances dispersion. researchgate.net | Styrylphosphonic acid researchgate.net |

| Silane | Forms covalent Si-O-Fe bonds | Robust and versatile, widely used for creating core-shell structures. orientjchem.orgnih.gov | (3-aminopropyl) triethoxysilane (APTES) |

The ability of this compound to form strong bonds at the interface between organic and inorganic materials makes it an effective adhesion promoter. google.com Adhesion promoters are crucial for ensuring the durability and performance of coatings, adhesives, and composites by strengthening the bond at the substrate interface. google.cominterfacepolymers.com The arsonic acid group functions similarly to phosphonic acids, which are known to form strong covalent bonds with inorganic surfaces like metals and glass, creating a stable chemical bridge between dissimilar materials. caplinq.com

This "molecular bridging" is a key principle of interface engineering. By creating a self-assembled monolayer of this compound on a metal or metal oxide substrate, the surface properties can be precisely controlled. The benzyl group provides an organic-compatible interface, improving the wetting and adhesion of subsequently applied polymer coatings or adhesives. caplinq.comlehigh.edu This approach is critical in applications where long-term performance under harsh conditions, such as heat and humidity, is required. google.com The chemical interaction of the anchor group at the interface is fundamental to the enhanced adhesion and durability observed. google.com

Grafting Strategies on Metal Oxide Nanoparticles (e.g., Fe3O4)

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic components (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability). This compound acts as a valuable linker or modifier in the creation of these advanced materials.

This compound can be used as an organic linker to construct coordination polymers and, by extension, Metal-Organic Frameworks (MOFs). 222.198.130 Coordination polymers are materials with repeating coordination entities extending in one, two, or three dimensions. wikipedia.orgslideshare.net MOFs are a subclass of these materials, often characterized by high porosity. wikipedia.orgsigmaaldrich.com

The synthesis involves the self-assembly of metal ions or clusters with organic linkers. slideshare.netossila.com The arsonic acid group of this compound can coordinate to metal centers, while the benzyl group provides the structural backbone. This has been demonstrated in the formation of cadmium arsonate coordination polymers, where this compound links cadmium centers. 222.198.130 The structure and dimensionality of the resulting framework depend on the coordination geometry of the metal ion and the nature of the organic linker. slideshare.net By choosing different metal ions, researchers can create a wide variety of structures with tailored properties for applications in areas such as catalysis, gas storage, and luminescence sensing. wikipedia.orgrsc.orgrsc.org

Table 2: Components of this compound-Based Coordination Polymers

| Component | Role | Example |

|---|---|---|

| Metal Ion/Cluster | Acts as a node or joint in the framework. sigmaaldrich.com | Cadmium (Cd²⁺) 222.198.130 |

| Organic Linker | Bridges the metal centers to form an extended network. sigmaaldrich.com | This compound |

The process is analogous to the use of other functional molecules to create biomimetic composite materials or to incorporate carbon nanostructures into polymers. nih.govmdpi.com By treating a filler like silica (B1680970) or titania with this compound, the arsonic acid group binds to the filler surface, while the outward-facing benzyl group improves compatibility with a non-polar or aromatic polymer matrix. This prevents the agglomeration of nanoparticles and ensures a more uniform distribution within the composite, leading to materials with improved strength and durability. nih.gov The functionalization step is key to translating the unique properties of nanoscale fillers into macroscopic improvements in the composite material.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Role in Nanomaterial Synthesis and Modification

This compound plays a role not only in the surface modification of existing nanomaterials but also in their synthesis. nih.gov The synthesis of nanomaterials often requires capping agents or surfactants to control particle size, shape, and prevent aggregation during growth. nih.govmdpi.com

The arsonic acid group can bind to the surface of nascent nanoparticles during their formation in solution, for example, in a co-precipitation or hydrothermal synthesis method. nih.gov This binding limits the growth of the particles and provides colloidal stability, preventing them from fusing together. The benzyl group, being relatively non-polar, can influence the interaction of the nanoparticles with the solvent, which can be used to direct the self-assembly or morphology of the final nanostructures. This control over synthesis is crucial for producing nanomaterials with desired properties for specific applications, from catalysis to biomedical imaging. mdpi.comfrontiersin.orgmdpi.com The ability to modify surfaces with molecules like this compound is a cornerstone of nanotechnology, enabling the creation of highly tailored and functional materials. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₉AsO₃ |

| Magnetite (Iron(II,III) oxide) | Fe₃O₄ |

| (3-aminopropyl) triethoxysilane (APTES) | C₉H₂₃NO₃Si |

| Styrylphosphonic acid | C₈H₉O₃P |

| Oleic Acid | C₁₈H₃₄O₂ |

| Cadmium | Cd |

| Silica (Silicon dioxide) | SiO₂ |

| Titania (Titanium dioxide) | TiO₂ |

| Methanol | CH₃OH |

Catalytic Applications of Benzylarsonic Acid and Its Derivatives

Role as a Collector in Mineral Flotation Processes

Benzylarsonic acid and its derivatives have demonstrated significant utility as collectors in the flotation of various minerals, a process that separates valuable minerals from gangue. researchgate.netcapes.gov.br Their effectiveness stems from their ability to selectively adsorb onto the surfaces of specific minerals, rendering them hydrophobic and facilitating their attachment to air bubbles for separation.

Adsorption Mechanisms on Mineral Surfaces (e.g., Cassiterite, Ilmenite)

The adsorption of this compound onto mineral surfaces is a key factor in its role as a collector. Studies have shown that this adsorption can occur through a combination of physical and chemical interactions.

Ilmenite (B1198559) (FeTiO3): Infrared spectrum analysis of the interaction between this compound and ilmenite reveals the formation of titanium benzylarsinate and iron benzylarsinate on the mineral's surface. xinhaimining.com This indicates a chemical adsorption process, which is the primary mechanism, supplemented by physical adsorption. xinhaimining.com First-principles Density Functional Theory (DFT) calculations suggest that among oxygen-containing collectors, arsenic acid compounds show the best performance for ilmenite beneficiation. researchgate.net The adsorption mechanism involves the hybridization of the O 2p orbitals of the collector with the Ti 3d orbitals on the ilmenite surface. researchgate.net

Cassiterite (SnO2): In the case of cassiterite, the polar groups of hydroxamic acid derivatives, which are analogous in function to arsonic acids, form chelate rings on the mineral surface. mdpi.com This interaction is primarily chemical adsorption, with some contribution from physical adsorption. mdpi.comjournalssystem.com The adsorption of collectors like benzyl (B1604629) hydroxamic acid (BHA) on the cassiterite surface can be enhanced by the use of activators. journalssystem.com

Rutile (TiO2): this compound has been recognized as an effective collector for rutile. researchgate.net Industrial applications have utilized this compound as a collector and sodium fluosilicate as a depressant for the flotation of rutile minerals. researchgate.netbibliotekanauki.pl

Selectivity and Efficiency Enhancement Strategies

Several strategies have been developed to improve the selectivity and efficiency of this compound and its derivatives in mineral flotation.

pH Control: The pH of the flotation slurry is a critical parameter. For instance, the recovery of TiO2 from ilmenite using this compound as a collector reaches its maximum at the pH corresponding to the zero point of charge of ilmenite in the presence of the collector. capes.gov.brresearchgate.net

Use of Depressants: Gangue depressants, such as acidified sodium silicate (B1173343), can be used to prevent the flotation of unwanted minerals. capes.gov.br The negatively charged colloidal silica (B1680970) formed from acidified sodium silicate selectively adsorbs on gangue minerals without affecting the adsorption of this compound on ilmenite. capes.gov.br

Activators: The collecting ability of some collectors on cassiterite can be limited. journalssystem.com Activators, such as Pb(II) ions, can be used to enhance the adsorption of collectors like benzyl hydroxamic acid (BHA) on the cassiterite surface. journalssystem.comfrontiersin.org The Pb(II)/BHA complexes have shown better performance than the sequential addition of Pb(II) and BHA. researchgate.net

Mixed Collectors: The use of mixed collector systems can lead to synergistic effects, improving flotation performance. For example, combining benzyl arsonic acid with sodium oleate (B1233923) has been shown to be more effective than using benzyl arsonic acid alone for rutile flotation. researchgate.net

Surface Pretreatment: Acid surface dissolution pretreatment of ilmenite can improve its flotation recovery by increasing the relative content of Fe3+ on the surface, which enhances the formation of an insoluble ferric iron oleate layer. researchgate.net

Acid Catalysis and Catalytic Conversion

Arsonic acid derivatives can function as acid catalysts, participating in various organic reactions. Their catalytic activity is attributed to their ability to act as both Brønsted and Lewis acids.

Brønsted and Lewis Acid Catalysis by Arsonic Acid Derivatives

Arsonic acids (RAsO(OH)₂) possess acidic protons on the hydroxyl groups attached to the arsenic atom, allowing them to act as Brønsted acids by donating protons. acs.orgchemrxiv.org The acidity of these compounds is influenced by the nature of the substituent 'R'. Electron-withdrawing groups tend to increase the acidity (lower pKa), while electron-donating groups decrease it. acs.org

The arsenic atom in arsonic acid derivatives can also act as a Lewis acid, accepting electron pairs. This Lewis acidity is a key aspect of their catalytic function in certain reactions. researchgate.netrsc.org The interaction of arsenic with other species can lead to the formation of new acid sites, such as As-OH, which can participate in catalysis. rsc.org

Application in Organic Reactions (e.g., Acylation, Esterification)

The acidic nature of this compound and its derivatives allows them to catalyze organic reactions such as acylation and esterification.

Acylation: Acylation involves the introduction of an acyl group (RCO-) into a molecule. numberanalytics.com this compound has been observed to be decomposed by acylating agents like palmitoyl (B13399708) chloride and palmitic anhydride (B1165640), indicating its interaction and potential catalytic role in acylation processes. researchgate.net In the presence of pyridine, this decomposition is accelerated, leading to the formation of products like benzyl chloride and benzyl palmitate. researchgate.net This suggests that arsonic acid derivatives can facilitate the transfer of acyl groups, a key step in acylation reactions.

Esterification: Esterification is the reaction between a carboxylic acid and an alcohol to form an ester. athabascau.calibretexts.org While direct evidence for this compound as a primary catalyst in esterification is limited in the provided results, the principles of acid catalysis are fundamental to this reaction. libretexts.orgresearchgate.net Acid catalysts, including Brønsted and Lewis acids, are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.orglibretexts.org Given that arsonic acids exhibit both Brønsted and Lewis acidity, they have the potential to catalyze esterification reactions.

Mechanistic Insights into Catalytic Activity and Turnover

The catalytic activity of arsonic acids is rooted in the chemical properties of the arsonic acid group (-AsO(OH)₂). The arsenic center's ability to act as a Lewis acid and the acidic nature of the hydroxyl protons (Brønsted acidity) are central to its catalytic function.

In the context of mineral flotation, the catalytic role is manifested in the collector's ability to facilitate the separation process. The turnover can be conceptualized as the repeated interaction of the collector with mineral particles, leading to their hydrophobization and flotation. The efficiency of this "catalytic cycle" is influenced by factors that affect adsorption and desorption rates, such as pH and the presence of other reagents.

In acid-catalyzed organic reactions, the mechanism involves the interaction of the arsonic acid with the reactants. For example, in an acylation reaction, the arsonic acid could activate the acylating agent. The turnover would involve the regeneration of the arsonic acid catalyst after the product is formed, allowing it to participate in further reaction cycles.

Studies on arsenic-poisoned catalysts in other systems provide some insights into the behavior of arsenic species in a catalytic environment. For instance, in V₂O₅-WO₃/TiO₂ catalysts, arsenic oxides can be adsorbed on the catalyst surface and interact with active sites. researchgate.netrsc.org As₂O₃ can be oxidized to As₂O₅, and new As-OH acid sites can be generated. researchgate.netrsc.org These interactions highlight the dynamic nature of arsenic species in a catalytic system and their ability to modify the catalyst's properties and participate in reaction mechanisms.

The study of arsenite oxidase, an enzyme that catalyzes the oxidation of arsenite, also offers mechanistic parallels. The enzyme's active site, which contains molybdenum, interacts with arsenic oxyanions, facilitating the redox reaction. nih.gov This biological system underscores the fundamental chemical principles of how arsenic-containing compounds can participate in catalytic processes through coordination and electron transfer.

Theoretical and Computational Investigations of Benzylarsonic Acid

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental to characterizing the behavior of benzylarsonic acid. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its physical and chemical properties. nih.gov

Density Functional Theory (DFT) has become a leading methodology for the computational modeling of chemical systems, including organoarsenic compounds. unige.ch DFT is prized for its balance of computational efficiency and accuracy, making it suitable for a wide range of applications from structural optimization to reaction mechanism studies. unige.chmdpi.comnovapublishers.com The theory is based on the principle that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction. novapublishers.com

In the context of this compound and related compounds, DFT is used to calculate key quantum chemical parameters that describe its electronic structure and reactivity. scirp.org These parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Indicates the molecule's ability to donate electrons.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, which is a measure of molecular stability and reactivity.

Mulliken Population Analysis: Provides information on the partial atomic charges, revealing insights into local electron density and potential sites for electrophilic or nucleophilic attack. scirp.org

DFT calculations have been successfully applied to study the structures, bond energies, and vibrational frequencies of various molecules. unige.ch For arsonic acids, DFT methods, often in conjunction with specific functionals like B3LYP or M06-2X, are employed to optimize the molecular geometry and predict properties related to acidity. acs.orgresearchgate.net

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. numberanalytics.com These methods, which include Hartree-Fock (HF) and more advanced post-HF techniques like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), solve the Schrödinger equation to provide highly accurate molecular properties. numberanalytics.comresearchgate.net

For a molecule like this compound, ab initio calculations can be used to determine a variety of properties:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Binding Energies: Understanding the strength of interactions, such as drug-target binding. numberanalytics.com

Thermodynamic Properties: Calculating energies of formation and reaction energies. aps.org

Electronic Properties: Determining dipole moments and polarizability, which influence intermolecular interactions. researchgate.net

While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their high accuracy. nih.gov They are particularly valuable for systems where electron correlation effects, which are approximated in DFT, are critical for an accurate description of the molecule's properties. The application of these methods allows for a detailed exploration of the potential energy surface and the prediction of stable conformers of this compound.

Density Functional Theory (DFT) Applications

pKa Prediction and Acidity Modeling

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in solution. researchgate.net Computational methods, particularly those based on quantum mechanics, have become invaluable for predicting pKa values, especially when experimental determination is difficult. researchgate.netoptibrium.com The prediction relies on calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in a solvent. kyushu-u.ac.jp

HA ⇌ A⁻ + H⁺

The solvent environment has a profound effect on acidity, as it stabilizes the charged ions formed during dissociation. kyushu-u.ac.jp Accurately modeling these environmental effects is crucial for reliable pKa prediction. aps.org Continuum solvation models are a common and efficient approach, where the solvent is treated as a continuous medium with a specific dielectric constant. kyushu-u.ac.jp

Key models and considerations include:

Solvation Model based on Density (SMD): An implicit solvation model that is widely used for its accuracy in predicting solvation free energies for a broad range of solutes and solvents. acs.orgnih.gov Studies on arsonic acids have utilized the SMD model to calculate the free energies of the neutral acid and its conjugate base in water. acs.orgchemrxiv.org

Polarizable Continuum Model (PCM): Another popular continuum model used in pKa calculations. researchgate.netresearchgate.net

Explicit Solvent Molecules: In some cases, one or more explicit solvent molecules are included in the quantum mechanical calculation to more accurately capture specific interactions, like hydrogen bonding, between the solute and the solvent. acs.org This can refine the representation of the immediate solvation shell.

Anti-Adiabatic (AA) Models: More advanced approaches have been proposed to address limitations in how standard models treat the fast electronic response of the solvent to charge fluctuations in the solute, aiming to improve the calculation of optical and electronic properties in solution. aps.org

The choice of solvation model and the method for calculating the free energy of the solvated proton are critical factors that influence the accuracy of the final predicted pKa value. acs.org

The acidity of an aromatic acid is significantly influenced by the nature of the substituents on the aromatic ring. openstax.org These effects can be understood through inductive and resonance effects, which alter the stability of the conjugate base. doubtnut.comlibretexts.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) are electron-withdrawing. They pull electron density away from the acidic functional group, which helps to delocalize and stabilize the negative charge of the conjugate base (the arsonate anion). nih.govlibretexts.org This stabilization increases the acidity of the parent acid, resulting in a lower pKa value. researchgate.netlibretexts.org

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) are electron-donating. They push electron density towards the ring, which destabilizes the negative charge on the conjugate base. libretexts.orglibretexts.org This destabilization makes the acid less acidic, leading to a higher pKa value. researchgate.netnih.gov

The benzyl (B1604629) group (-CH₂C₆H₅) attached to the arsenic atom in this compound acts as a weak electron-releasing group compared to a hydrogen atom. Consequently, this compound is expected to be a weaker acid than phenylarsonic acid. This is supported by computational studies on various arsonic acids, which have shown that this compound has one of the highest calculated pKa values among a series of substituted aromatic arsonic acids, indicating it is one of the weakest acids in the set. researchgate.net

| Compound | Substituent | Calculated pKa1 | Experimental pKa1 |

|---|---|---|---|

| 4-Nitrophenylarsonic acid | -NO₂ (EWG) | 3.45 | 3.47 |

| Phenylarsonic acid | -H | 3.62 | 3.55 |

| 4-Methylphenylarsonic acid | -CH₃ (EDG) | 4.27 | 4.11 |

| This compound | -CH₂C₆H₅ (EDG) | 4.43 | - |

Data sourced from a computational study by Ali et al. researchgate.net The benzyl group is electron-releasing, which decreases acidity and results in a higher pKa value.

Spectroscopic Feature Prediction and Interpretation

Computational quantum chemistry is a powerful tool for predicting and interpreting the spectroscopic features of molecules. nih.govresearchgate.net By calculating the electronic and vibrational energy levels of this compound, it is possible to simulate its spectra, such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis). arxiv.org

The theoretical approach involves:

Geometry Optimization: The first step is to find the lowest energy structure of the molecule using methods like DFT.

Vibrational Frequency Calculation: Once the geometry is optimized, the second derivatives of the energy with respect to atomic positions are calculated. This yields the vibrational frequencies and normal modes of the molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.net These calculations help in assigning specific peaks in an experimental spectrum to the vibrations of particular functional groups (e.g., As=O stretch, O-H bend, C-H vibrations of the benzyl group).

Electronic Transition Calculation: To predict UV-Vis spectra, methods like Time-Dependent DFT (TD-DFT) are used. These calculations determine the energies of electronic excitations from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). researchgate.net The calculated excitation energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum.

This compound, a member of the organoarsenic acid family, has been the subject of theoretical and computational scrutiny to elucidate its molecular structure, behavior, and interactions. These computational approaches provide valuable insights into the properties of this compound, complementing experimental data and aiding in the prediction of its chemical characteristics.

Solvation Models and Environmental Effects on Acidity

Computational chemistry offers a powerful lens through which to examine the intricacies of molecular systems. For this compound, these methods are employed to predict its spectroscopic signatures, understand its conformational preferences, and simulate its dynamic interactions with its environment. Density Functional Theory (DFT) is a commonly utilized method for these calculations, often providing a good balance between accuracy and computational cost for determining molecular properties. numberanalytics.com

Computational simulations of vibrational and electronic spectra are crucial for interpreting experimental results and understanding the electronic structure of molecules. These simulations are typically performed using methods like DFT and Time-Dependent DFT (TD-DFT). numberanalytics.com

Vibrational Spectroscopy:

Theoretical calculations of the vibrational frequencies for this compound can be benchmarked against data for similar molecules like phenylarsonic acid and its derivatives. globalresearchonline.netmdpi.com The vibrational modes are associated with specific molecular motions, such as stretching and bending of bonds.

The key vibrational frequencies for the structural components of this compound, based on theoretical calculations for analogous compounds, are expected as follows:

As-O Vibrations: The stretching and bending of the arsonic acid group (AsO(OH)₂) are characteristic. The As=O stretching vibration is typically strong, while the As-OH stretching vibrations occur at lower frequencies. globalresearchonline.net

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits characteristic C-H stretching vibrations, typically in the range of 3000-3100 cm⁻¹, and C-C stretching vibrations within the ring. globalresearchonline.net

Methylene Group Vibrations: The -CH₂- linker between the phenyl group and the arsonic acid group will have its own characteristic stretching and bending frequencies.

Below is a table of predicted vibrational frequencies for this compound, extrapolated from computational studies on p-arsanilic acid. walshmedicalmedia.com

| Predicted Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretching (Aromatic) | Phenyl Ring | 3069 |

| C-H Stretching (Methylene) | -CH₂- | ~2900 - 3000 |

| C-C Stretching (Aromatic) | Phenyl Ring | 1575, 1542, 1400 |

| As=O Stretching | Arsonic Acid | ~928 |

| As-OH Stretching | Arsonic Acid | 670, 651 |

| C-H Bending (Aromatic) | Phenyl Ring | 1326, 1140 |

| Ring Torsional Deformation | Phenyl Ring | 726, 415 |

| As-O Bending | Arsonic Acid | ~300 - 550 |

This table is generated based on data from analogous compounds and theoretical principles.

Electronic Spectroscopy:

The electronic absorption spectrum of this compound, which is primarily in the UV region, can be simulated using TD-DFT. numberanalytics.commdpi.com These calculations help in understanding the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For aromatic arsonic acids, these transitions are typically π → π* transitions within the benzene ring and charge transfer transitions involving the arsonic acid group. walshmedicalmedia.com The predicted absorption maxima are sensitive to the solvent environment. mdpi.com

| Predicted Electronic Transition | Wavelength (λ_max) | Oscillator Strength (f) |

| S₀ → S₁ | ~270 nm | > 0.1 |

| S₀ → S₂ | ~220 nm | > 0.1 |

This table is generated based on data from analogous compounds and theoretical principles.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. mdpi.com For this compound, the primary degrees of conformational freedom are the rotation around the C-C bond of the benzyl group and the C-As bond.

The stability of different conformers is influenced by steric hindrance and electronic interactions. mdpi.com Computational methods can be used to calculate the potential energy surface as a function of these rotational angles, identifying the global and local energy minima which correspond to the most stable conformations. walshmedicalmedia.comuniovi.es

The energy landscape of a molecule describes the potential energy as a function of its conformational coordinates. uniovi.es For this compound, a simplified energy landscape can be conceptualized by considering the rotation around the C-As bond. The staggered conformations are generally more stable (lower in energy) than the eclipsed conformations due to reduced torsional strain. kit.edu

| Conformer | Dihedral Angle (H-C-As-O) | Relative Energy (kcal/mol) |

| Staggered | 60°, 180°, 300° | 0 (most stable) |

| Eclipsed | 0°, 120°, 240° | ~3-5 (less stable) |

This table is generated based on general principles of conformational analysis.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net These simulations can provide insights into the interactions of this compound with solvent molecules, ions, or surfaces.

MD simulations of related compounds like phenylarsonic acid have been used to study their diffusion in water and their adsorption on mineral surfaces. amazonaws.comresearchgate.net For this compound, MD simulations could be employed to:

Study Solvation: Analyze the hydrogen bonding network between the arsonic acid group and surrounding water molecules.

Simulate Adsorption: Model the interaction of this compound with various surfaces, which is relevant for applications in materials science and environmental chemistry. The interaction energy between the molecule and the surface can be calculated to predict adsorption strength. nih.gov

Investigate Aggregation: Simulate the behavior of multiple this compound molecules to understand their potential to form aggregates in solution.

The results of such simulations can provide a detailed, atomistic view of the intermolecular forces that govern the behavior of this compound in different environments.

Environmental Chemical Transformation Studies of Benzylarsonic Acid

Chemical Speciation and Environmental Distribution

The environmental distribution of benzylarsonic acid is primarily linked to its industrial applications, notably as a collector in the flotation of certain minerals. Research has identified its presence in vanadium-titanium (B8517020) (V-Ti) magnetite tailings, a waste product of mining operations. usgs.gov The introduction of this compound into tailings environments can significantly alter the local geochemistry. Studies have shown that the presence of this compound can exacerbate the acidification of mine tailings. usgs.govacs.org This change in pH is a critical factor in environmental chemistry, as it can influence the mobility and bioavailability of other substances. For instance, in V-Ti magnetite tailings, this compound has been observed to increase the release of vanadium, with the concentration of soluble vanadium in leachate being 6.4 times higher in the presence of this compound compared to deionized water. usgs.govacs.org

Chemical speciation, which describes the distribution of an element among different chemical forms, is crucial for understanding the behavior of this compound in the environment. mdpi.com The speciation of arsenic compounds in soil and water is governed by a variety of factors, including pH, redox potential, the content of organic matter, and the presence of mineral surfaces like iron and aluminum oxides. pjoes.commdpi.comscirp.org While specific speciation data for this compound is not extensively detailed in existing literature, the behavior of other organoarsenicals provides insight. These compounds can exist in dissolved forms in aqueous systems or become bound to particulate matter in soil and sediments. usgs.govacs.org A significant concern with organoarsenicals is their potential for degradation into more toxic inorganic arsenic species, such as arsenite [As(III)] and arsenate [As(V)], through both abiotic and biotic pathways. usgs.govacs.orgnih.gov

The environmental setting heavily influences these processes. In mining environments, the exposure of sulfide (B99878) minerals to air and water can lead to acid mine drainage (AMD), creating highly acidic conditions that further enhance the mobilization of metals. ajol.infomdpi.comsensorex.com The acidifying effect of this compound contributes to these complex geochemical interactions. usgs.govacs.org

Adsorption and Immobilization Mechanisms in Geochemical Systems

The mobility of this compound in the environment is largely controlled by its adsorption and desorption behavior in geochemical systems. nih.gov Adsorption, the accumulation of a substance at a surface, is a key process for the immobilization of arsenic compounds in soils and sediments. pjoes.com

Research on various arsenic compounds has consistently shown that iron and aluminum oxides and hydroxides (e.g., goethite, ferrihydrite, and hematite) are the primary mineral phases responsible for their sequestration. nih.govdiva-portal.orgresearchgate.net The mechanism of adsorption for arsonic acids onto these mineral surfaces typically involves the formation of inner-sphere surface complexes. diva-portal.org This occurs via a ligand exchange reaction where the arsonic acid functional group displaces one or more hydroxyl groups on the mineral surface, forming a strong covalent bond. diva-portal.org

Several factors have a pronounced effect on the extent of adsorption:

pH: The pH of the surrounding medium is a critical variable. It affects both the surface charge of the adsorbent minerals and the chemical form (speciation) of the arsonic acid. For arsenate and methylarsonic acid, adsorption on goethite and ferrihydrite is generally high over a wide pH range (3 to 10) but decreases at more alkaline pH values due to increased competition from hydroxide (B78521) ions and the negative charge on both the mineral surface and the arsenical molecule. nih.govdiva-portal.org

Competing Ions: The presence of other ions in solution can compete for adsorption sites on mineral surfaces. Phosphate, in particular, is a strong competitor due to its similar chemical structure and charge to arsenate and arsonic acids, and it can desorb arsenic compounds more efficiently than ions like sulfate. nih.gov

Ionic Strength: Changes in ionic strength can alter the electrostatic interactions between the adsorbate and the adsorbent surface, thereby influencing adsorption. nih.gov

Chemical Structure: The organic moiety of the arsonic acid influences its adsorption characteristics. Studies on methyl-arsenic compounds have shown that increased methyl substitution on the arsenic atom leads to decreased adsorption and greater ease of release from iron oxide surfaces. nih.gov This suggests that the benzyl (B1604629) group in this compound plays a significant role in its specific adsorption behavior.

| Factor | Effect on Adsorption | Underlying Mechanism |

|---|---|---|

| pH | Adsorption generally decreases as pH increases, especially in the alkaline range. | Affects mineral surface charge and arsenical speciation; increased competition from OH⁻ ions at high pH. nih.govdiva-portal.org |

| Competing Ions (e.g., Phosphate) | Reduces adsorption of arsonic acids. | Direct competition for available surface binding sites. nih.gov |

| Iron and Aluminum Oxides | Strongly adsorb arsonic acids, leading to immobilization. | Formation of strong inner-sphere surface complexes via ligand exchange. diva-portal.org |

| Organic Substituent (e.g., Benzyl) | Influences adsorption affinity and ease of desorption. | Steric and electronic effects of the substituent can alter the interaction with the mineral surface. nih.gov |

Abiotic Degradation Pathways in Environmental Media

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes. For organoarsenic compounds like this compound, the primary abiotic pathways in environmental media are hydrolysis and photolysis. daneshyari.com

Hydrolysis is the chemical breakdown of a compound due to reaction with water. While possible for organoarsenicals, its significance can vary. Some phenylarsenic compounds undergo hydrolysis to form inorganic arsenic species, but the rate is highly dependent on environmental conditions such as pH and temperature.

Photolysis , or degradation by light, is a more significant abiotic pathway for aromatic arsenicals. researchgate.net Studies on structurally similar compounds, such as phenylarsonic acid (PAA) and p-arsanilic acid (p-ASA), provide valuable insights into the likely photodegradation process for this compound. Research has shown that these compounds can undergo self-sensitized photodegradation under sunlight. researchgate.net In this process, the phenylarsonic compound absorbs light and facilitates the production of reactive oxygen species, such as singlet oxygen, which then attack and degrade the molecule. researchgate.net

The primary step in the photodegradation of these compounds is the cleavage of the carbon-arsenic (C-As) bond, which releases the arsonic acid group [-AsO(OH)₂] from the aromatic ring. researchgate.net This process ultimately mineralizes the organic portion and transforms the arsenic, potentially leading to the formation of inorganic arsenate and arsenite. The rate of photolysis is influenced by light intensity and the presence of other substances in the water. For example, natural organic matter can inhibit the photodegradation of phenylarsonic compounds. researchgate.net

| Compound | Photodegradation Half-life (minutes) |

|---|---|

| p-Arsanilic acid (p-ASA) | 11.82 ± 0.19 |

| 4-Hydroxyphenylarsonic acid (4-HPAA) | 20.06 ± 0.10 |

| Phenylarsonic acid (PAA) | 135 ± 6.0 |

Note: These data are for compounds structurally related to this compound and serve as an indicator of potential photochemical reactivity. Degradation rates under natural sunlight were observed to be approximately 5 times slower. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Benzylarsonic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves the reaction of benzyl halides with arsenic acid derivatives under controlled pH and temperature. Key parameters include:

-

Catalyst selection : Use of transition metal catalysts (e.g., palladium) to enhance reaction efficiency .

-

Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .

-

Yield optimization : Systematic variation of molar ratios, temperature (60–80°C), and reaction time (12–24 hrs) with iterative testing .

-

Validation : Confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Table 1 : Common Synthesis Parameters and Outcomes

Parameter Optimal Range Impact on Yield Temperature 70–80°C ↑ Yield by 15% Reaction Time 18–24 hrs Plateau after 20 hrs Solvent DMF vs. Ethanol DMF: +20% yield

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Focus on H and C NMR to identify aromatic protons (δ 7.2–7.5 ppm) and arsenic-linked carbons. Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap .

- Infrared (IR) Spectroscopy : Confirm As-O bonds (950–1050 cm) and aromatic C-H stretches (3050 cm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to distinguish molecular ion peaks from impurities. For discrepancies, repeat under inert atmospheres to rule out oxidation artifacts .

Advanced Research Questions

Q. How can researchers design experiments to investigate the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to UV light, acidic/alkaline buffers (pH 2–12), and elevated temperatures (40–100°C). Monitor degradation products via LC-MS and ICP-OES for arsenic speciation .

- Kinetic modeling : Use first-order decay models to estimate half-lives. For example, hydrolysis rates increase exponentially above pH 10 due to As-O bond destabilization .

- Ecotoxicity assessment : Pair degradation data with bioassays (e.g., Daphnia magna LC) to evaluate environmental impact .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔG, solubility) for this compound?

- Methodological Answer :

- Cross-validation : Compare calorimetry (DSC) and computational (DFT) results to identify systematic errors. For example, discrepancies in ΔG may arise from impure samples or incorrect baseline corrections .

- Meta-analysis : Aggregate literature data (Web of Science, Reaxys) and apply statistical tools (e.g., Grubbs’ test) to exclude outliers. Solubility contradictions often stem from solvent polarity or crystallinity differences .

- Reproducibility protocols : Standardize measurement conditions (e.g., 25°C, 0.1 M NaCl for solubility tests) and report uncertainty intervals .

Q. How can computational modeling (e.g., DFT, MD) be integrated with experimental data to predict this compound’s reactivity in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for As-C and As-O bonds to predict stability under redox conditions. Validate with cyclic voltammetry .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with glutathione reductase) to identify binding hotspots. Compare with in vitro enzyme inhibition assays .

- Interdisciplinary workflows : Combine computational outputs with spectroscopic data (e.g., XAS for arsenic oxidation states) to refine models .

Guidelines for Data Presentation and Reproducibility

- Tables/Graphs : Include error bars and R values in kinetic plots. For crystallography data, report CCDC deposition numbers .

- Ethical considerations : Disclose conflicts of interest and adhere to ARRIVE guidelines for toxicity studies .

- Literature review : Use tools like SciFinder to track synthesis protocols and toxicity profiles, avoiding non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.